molecular formula C39H42ClNO4S2 B11834219 (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B11834219
M. Wt: 688.3 g/mol
InChI Key: FIQNTOFXHXHQAN-SXVJWGRZSA-N
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Description

(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound that features a quinoline moiety, a vinyl group, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the quinoline moiety: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

    Vinylation: Introduction of the vinyl group to the quinoline ring.

    Formation of the bicyclic structure: This may involve Diels-Alder reactions or other cycloaddition reactions.

    Final coupling: The final step involves coupling the quinoline-vinyl intermediate with the bicyclic structure under specific conditions, possibly using a sulfonation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the mercaptopropyl group.

    Reduction: Reduction reactions could target the quinoline moiety or the vinyl group.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.

Medicine

Medicinal applications could include the development of new drugs, particularly those targeting diseases where quinoline derivatives have shown efficacy, such as malaria or certain cancers.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Hydroxychloroquine: Another antimalarial drug with a similar structure.

    Quinacrine: A compound with similar quinoline structure used in various medical applications.

Uniqueness

What sets (R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate apart is its unique combination of a quinoline moiety, a vinyl group, and a bicyclic structure, which could confer unique chemical and biological properties not seen in simpler quinoline derivatives.

Properties

Molecular Formula

C39H42ClNO4S2

Molecular Weight

688.3 g/mol

IUPAC Name

2-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-sulfanylpropyl]phenyl]propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

InChI

InChI=1S/C39H42ClNO4S2/c1-37(2)30-20-21-39(37,36(42)23-30)25-47(43,44)45-38(3,4)33-11-6-5-9-27(33)15-19-35(46)29-10-7-8-26(22-29)12-17-32-18-14-28-13-16-31(40)24-34(28)41-32/h5-14,16-18,22,24,30,35,46H,15,19-21,23,25H2,1-4H3/b17-12+/t30?,35-,39?/m1/s1

InChI Key

FIQNTOFXHXHQAN-SXVJWGRZSA-N

Isomeric SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C)C3=CC=CC=C3CC[C@H](C4=CC=CC(=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)S)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C)C3=CC=CC=C3CCC(C4=CC=CC(=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)S)C

Origin of Product

United States

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